

The Selective JAK Inhibitor Tofacitinib: A Technical Overview

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Compound of Interest		
Compound Name:	Jak-IN-5	
Cat. No.:	B8103325	Get Quote

Disclaimer: Information regarding the specific inhibitor "**Jak-IN-5**" was not publicly available at the time of this writing. Therefore, this guide focuses on the well-characterized, selective Janus Kinase (JAK) inhibitor, Tofacitinib, to provide a representative in-depth technical overview as requested.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways for a wide range of cytokines, interferons, and growth factors. [1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases and cancers.[3]

JAK inhibitors, also known as jakinibs, are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the immune system by inhibiting the activity of one or more of the four JAK family members: JAK1, JAK2, JAK3, and TYK2.[2][4] Tofacitinib is a first-in-class oral JAK inhibitor that has been approved for the treatment of several inflammatory conditions.[3][5] It primarily targets JAK1 and JAK3, thereby interfering with the signaling of cytokines that are critical in the inflammatory cascade.[3][4]

This technical guide provides a comprehensive overview of Tofacitinib, focusing on its selectivity profile, the experimental protocols used for its characterization, and the signaling pathways it modulates.



Tofacitinib: Selectivity and Potency

Tofacitinib exhibits a distinct selectivity profile across the JAK family, with greater potency for JAK1 and JAK3 over JAK2 and TYK2. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 1: Biochemical IC50 Values of Tofacitinib for JAK

Isoforms

JAK Isoform	IC50 (nM)	Reference
JAK1	1.1 - 3.2	[5]
JAK2	4.1 - 20	[3][5]
JAK3	1.6 - 2	[3][5]
TYK2	34.0	[6]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[6]

Table 2: Cellular IC50 Values of Tofacitinib in Cytokine-

Stimulated Human Whole Blood Assays

Cytokine Stimulus	JAK Pathway	Phosphoryl ated STAT	Cell Type	IC50 (nM)	Reference
IL-6	JAK1/JAK2	pSTAT1	Monocytes	55	[7]
IFN-α	JAK1/TYK2	pSTAT5	CD4+ T-cells	56	[7]
IFN-γ	JAK1/JAK2	pSTAT1	Neutrophils	111	[7]
IL-4	JAK1/JAK3	pSTAT6	CD4+ T-cells	40	[7]
GM-CSF	JAK2/JAK2	pSTAT5	Monocytes	1377	[6]

Experimental Protocols



The characterization of JAK inhibitors like Tofacitinib involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.

Principle: The assay quantifies the phosphorylation of a peptide substrate by a recombinant JAK enzyme in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using methods like fluorescence resonance energy transfer (FRET) or AlphaScreen.

General Protocol:

- Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., a poly-Glu-Tyr peptide); ATP; assay buffer; Tofacitinib (or other test compound) at various concentrations.
- Procedure: a. In a microplate, combine the JAK enzyme, peptide substrate, and varying concentrations of Tofacitinib in the assay buffer. b. Initiate the kinase reaction by adding a defined concentration of ATP (often at the Km value for each enzyme).[8] c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). d. Stop the reaction by adding a solution containing EDTA. e. Add detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate if the peptide is biotinylated). f. Incubate for a further period to allow for signal development. g. Read the plate on a suitable plate reader to measure the signal (e.g., time-resolved fluorescence).
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation within whole blood or isolated peripheral blood mononuclear cells (PBMCs), providing a more physiologically



relevant assessment of inhibitor activity.[9]

Principle: Whole blood or PBMCs are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (pSTAT). The level of pSTAT is quantified by flow cytometry.

General Protocol:

- Reagents: Freshly collected whole blood (e.g., in EDTA-containing tubes); Tofacitinib at various concentrations; cytokines (e.g., IL-6, IFN-α, IL-4, GM-CSF); red blood cell lysis buffer; fixation buffer (e.g., paraformaldehyde); permeabilization buffer (e.g., methanol-based); fluorescently labeled antibodies against cell surface markers (e.g., CD4 for T-cells, CD14 for monocytes) and a specific phospho-STAT protein (e.g., anti-pSTAT1, anti-pSTAT5, anti-pSTAT6).[9]
- Procedure: a. Pre-incubate aliquots of whole blood with varying concentrations of Tofacitinib for a defined period (e.g., 1 hour at 37°C).[9] b. Stimulate the blood with a specific cytokine for a short period (e.g., 15-30 minutes at 37°C). c. Lyse the red blood cells. d. Fix and permeabilize the remaining white blood cells. e. Stain the cells with the antibody cocktail (cell surface markers and anti-pSTAT). f. Acquire the data on a flow cytometer.
- Data Analysis: Gate on the specific cell populations of interest (e.g., CD4+ T-cells, monocytes). The mean fluorescence intensity (MFI) of the pSTAT signal is determined for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition of the pSTAT signal against the logarithm of the inhibitor concentration.

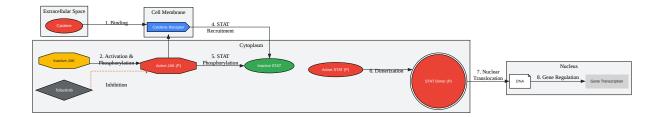
Signaling Pathways and Mechanism of Action

Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.

The Canonical JAK-STAT Signaling Pathway

The JAK-STAT pathway is a direct and rapid signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[1][10]





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Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

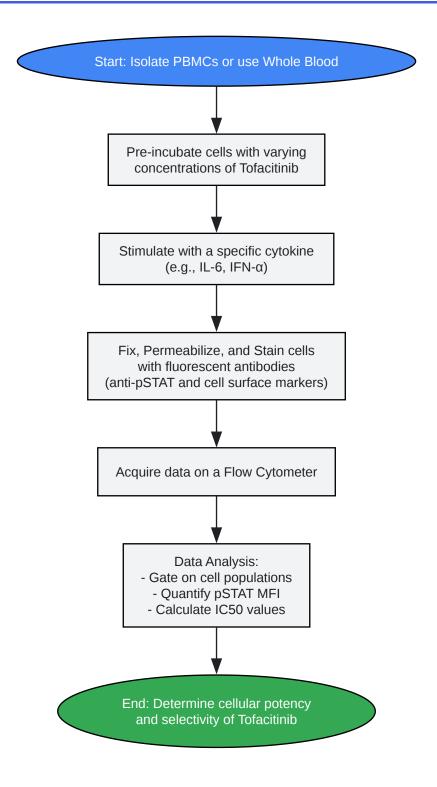
Mechanism of Action of Tofacitinib: Tofacitinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the JAK enzymes.[6] By occupying this site, it prevents the binding of ATP, which is essential for the kinase activity of JAKs. This blockade of ATP binding inhibits the autophosphorylation and activation of JAKs, which in turn prevents the phosphorylation of the cytokine receptors and the subsequent recruitment and phosphorylation of STAT proteins.

[1] As a result, the dimerization and nuclear translocation of STATs are blocked, leading to the downregulation of the expression of inflammatory genes.

Experimental Workflow for Assessing Tofacitinib's Cellular Activity

The following diagram illustrates a typical workflow for evaluating the cellular effects of Tofacitinib.





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Caption: A generalized workflow for determining the cellular IC50 of Tofacitinib.

Conclusion



Tofacitinib is a selective JAK inhibitor that has demonstrated clinical efficacy in the treatment of various inflammatory and autoimmune diseases. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, has been extensively characterized through a variety of biochemical and cellular assays. The data presented in this guide highlight its preferential inhibition of JAK1 and JAK3, providing a molecular basis for its therapeutic effects. The detailed experimental protocols described herein are fundamental for the discovery and development of novel and more selective JAK inhibitors.

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